molecular formula C22H26N2O2 B12582345 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide CAS No. 644980-49-4

4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide

Cat. No.: B12582345
CAS No.: 644980-49-4
M. Wt: 350.5 g/mol
InChI Key: SXLKGSGGMZNMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide typically involves the condensation of 4-ethylbenzoic acid with 1-(4-methylpyridine-2-carbonyl)cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like hydroxide ions or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide stands out due to its unique combination of an ethyl group, a pyridine ring, and a cyclohexyl moiety. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

644980-49-4

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4-ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-3-17-7-9-18(10-8-17)21(26)24-22(12-5-4-6-13-22)20(25)19-15-16(2)11-14-23-19/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,26)

InChI Key

SXLKGSGGMZNMEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=NC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.